

Psalmotoxin 1 (PcTx1): A Comprehensive Technical Guide on Structure and Function

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Compound of Interest		
Compound Name:	Psalmotoxin 1	
Cat. No.:	B10788973	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: **Psalmotoxin 1** (PcTx1), a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1][2][3] Its unique inhibitory cystine knot (ICK) structural motif and its specific mechanism of action make it a valuable tool for studying the physiological and pathological roles of ASIC1a.[1][4] This document provides an in-depth overview of the structure, function, and experimental methodologies related to PcTx1, with a focus on its potential therapeutic applications.

Structure of Psalmotoxin 1

PcTx1 is a compact and stable peptide characterized by an inhibitor cystine knot (ICK) architecture.[1] This structural motif is defined by a dense core cross-linked by three disulfide bridges (Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33), from which three loops and the N- and C-termini emerge.[1][5] The predominant secondary structure is a three-stranded antiparallel β -sheet.[1][4]

Key Structural Features:

- Amino Acid Composition: 40 residues.[1]
- Molecular Weight: Approximately 4690.82 Da.[2][5]



- Disulfide Bridges: Three, forming a cystine knot.[5]
- 3D Structure: A compact core with emerging loops, dominated by a three-stranded antiparallel β-sheet.[1][4]

Function and Mechanism of Action

PcTx1 functions as a potent and selective inhibitor of homomeric ASIC1a channels, which are proton-gated sodium channels.[1][2][6] It acts as a gating modifier, binding to the extracellular domain of the channel at subunit interfaces within a region known as the "acidic pocket".[6][7]

The primary mechanism of inhibition is a unique allosteric modulation. PcTx1 increases the apparent affinity of the ASIC1a channel for H+.[6][8] This shift in proton sensitivity causes the channel to enter a desensitized state at physiological pH, rendering it unable to be activated by subsequent decreases in pH.[8] The blockade is rapid and reversible.[2][7]

While a potent inhibitor of ASIC1a, PcTx1 has different effects on other ASIC subtypes. It acts as a potentiator of ASIC1b and can activate chicken ASIC1.[7] It shows no significant activity on ASIC2a, ASIC3, or heteromeric ASIC channels at concentrations up to 100 nM.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of PcTx1 activity.

Table 1: Inhibitory Potency of Psalmotoxin 1 on ASIC Subtypes

Channel Subtype	IC50 (nM)	Species	Reference(s)
ASIC1a	0.35 - 3.7	Rat, Mouse, Human	[7]
ASIC1a	0.9	Not Specified	[5][6]
ASIC1a	1.0	Not Specified	[2]
ASIC1b	> 50	Not Specified	[6]
ASIC2a	> 50	Not Specified	[6]
ASIC3	> 50	Not Specified	[6]



Table 2: Physicochemical Properties of Psalmotoxin 1

Property	Value	Reference(s)
Molecular Weight	4689.41 Da	[5]
Formula	C200H312N62O57S6	[5]
Number of Amino Acids	40	[1][2]
Purity (Synthetic)	> 98%	[2][3]

Experimental Protocols Recombinant Production of PcTx1 in Drosophila melanogaster S2 Cells

This protocol describes the expression and purification of recombinant PcTx1, which has been shown to be identical to the native peptide.[4]

- Vector Construction: The cDNA sequence encoding PcTx1 is cloned into an expression vector suitable for Drosophila S2 cells, such as pMT/BiP/V5-His.
- Cell Transfection:Drosophila S2 cells are co-transfected with the expression vector and a selection vector (e.g., pCoHygro) using a suitable transfection reagent (e.g., calcium phosphate).
- Selection and Adaptation: Transfected cells are selected using a selective agent (e.g., hygromycin B) and adapted to serum-free medium.
- Induction of Expression: Gene expression is induced by the addition of a metal salt (e.g., CuSO₄) to the culture medium.
- Purification:
 - The cell culture supernatant is harvested and clarified by centrifugation.
 - The supernatant is loaded onto a C18 reverse-phase high-performance liquid chromatography (RP-HPLC) column.



- PcTx1 is eluted using a linear gradient of an organic solvent (e.g., acetonitrile) in water with a counter-ion (e.g., trifluoroacetic acid).
- Fractions containing pure PcTx1 are identified by mass spectrometry and pooled.
- Verification: The identity and purity of the recombinant PcTx1 are confirmed by mass spectrometry and analytical RP-HPLC. The correct folding and disulfide bridging are confirmed by bioactivity assays (e.g., electrophysiology).

Electrophysiological Recording of ASIC1a Currents (Whole-Cell Patch-Clamp)

This protocol outlines the measurement of ASIC1a channel activity and its inhibition by PcTx1 using the whole-cell patch-clamp technique.[2][8]

- Cell Preparation: Cells expressing ASIC1a channels (e.g., Xenopus oocytes, CHO cells, or neurons) are cultured on glass coverslips.
- Recording Setup:
 - A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.
 - The chamber is perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4).
 - Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2).
- Whole-Cell Configuration:
 - A patch pipette is brought into contact with a cell membrane to form a high-resistance seal (gigaohm seal).
 - The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

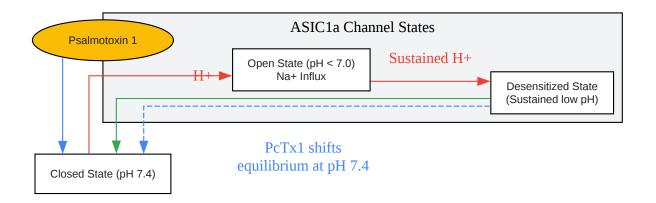


Current Measurement:

- The cell is voltage-clamped at a holding potential of -60 mV.
- ASIC1a currents are activated by rapidly switching the extracellular solution to one with a lower pH (e.g., pH 6.0).
- The resulting inward currents are recorded using a patch-clamp amplifier and data acquisition software.
- Inhibition Assay:
 - A stable baseline of acid-evoked currents is established.
 - PcTx1 is applied to the cell by adding it to the extracellular solution at various concentrations.
 - The effect of PcTx1 on the amplitude of the acid-evoked current is measured.
 - The concentration-response curve is plotted to determine the IC50 value.

Visualizations Signaling Pathway and Mechanism of Inhibition





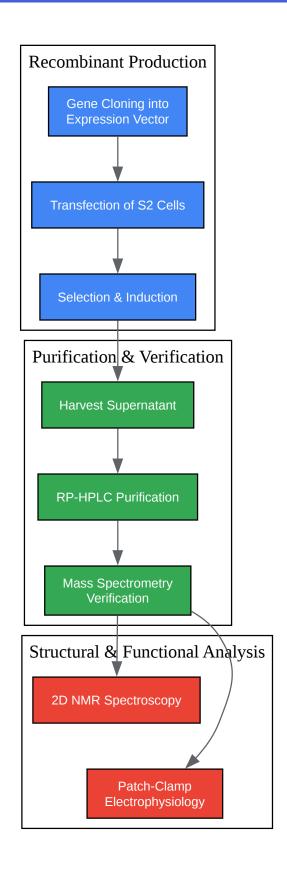
Return to pH 7.4

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Caption: Mechanism of PcTx1 inhibition of the ASIC1a channel.

Experimental Workflow for Recombinant PcTx1 Production and Analysis





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Caption: Workflow for recombinant production and analysis of PcTx1.



Structure-Function Relationship of Psalmotoxin 1dot

Structure [label="{Structural Features of PcTx1 |

- 40 Amino Acids\l
- Inhibitor Cystine Knot (ICK) Motif\l
- 3 Disulfide Bridges\l
- Antiparallel β-sheet Core\l }" shape=Mrecord fillcolor="#FBBC05" fontcolor="#202124"];

Function [label="{Functional Consequences |

- High Affinity Binding to ASIC1a\l
- Allosteric Modulation\l
- Increased H+ Affinity of Channel\I
- Stabilization of Desensitized State\l
- Selective Inhibition of ASIC1a\l }" shape=Mrecord fillcolor="#4285F4" fontcolor="#FFFFFF"];

Therapeutics [label="{Therapeutic Potential |

- Analgesia (Pain Relief)\l
- Neuroprotection (Stroke)\l

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